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Compound of Interest

Compound Name: 4-Benzoyl-2-pyridinecarboxamide
Cat. No.: B7780530
Get Quote
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Executive Summary & Molecular Architecture[1]

4-Benzoyl-2-pyridinecarboxamide is a functionalized heteroaromatic system characterized
by a competition of electronic effects.[1] The electron-deficient pyridine ring is substituted at the
C2 position with a hydrogen-bond-donating amide and at the C4 position with an electron-
withdrawing benzoyl group.[1]

Correct structural assignment requires distinguishing this specific regioisomer from its 3,5- or
2,5-analogs, which are common byproducts in radical acylation or Minisci-type reactions.[1]

Molecular Specifications

e Formula: C13H10N202[1]
o Exact Mass: 226.0742 Da[1]
o Core Scaffold: 2,4-Disubstituted Pyridine[1]

o Key Functional Groups: Primary Amide (C2), Diaryl Ketone (C4).[1]
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Spectroscopic Characterization Strategy

The following workflow outlines the logical progression from raw synthesis to structural
validation.

Critical Decision Point

Crude Isolate HPLC-PDA | >98% Area | [SERLIENEH (=) FTIR 2D NMR (HMBC/INOESY) | IREOIITelEI! SC-XRD
Purity Check Formula Confirmation Carbony! Differentiation Regioisomer Proof Solid State Packing

Click to download full resolution via product page

Figure 1: Analytical workflow for definitive structural confirmation.

Mass Spectrometry (MS) Analysis[1][2]

Objective: Confirm molecular formula and analyze fragmentation to verify the benzoyl
placement.

Experimental Parameters
e lonization: ESI (+) or APCI (+).[1]
e Solvent: MeOH/Water + 0.1% Formic Acid.[1]

Fragmentation Logic

Unlike simple pyridines, the 4-benzoyl substituent directs a specific fragmentation pathway.[1]
The "McLafferty-like" rearrangements often seen in alkyl side chains are absent; instead, look
for ngcontent-ng-c2699131324="" nghost-ng-c2339441298="" class="inline ng-star-inserted">

-cleavage at the ketone.

e Parent lon:

227.08
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e Primary Loss: Loss of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298=""
class="inline ng-star-inserted">

(17 Da) from the carboxamide is possible but less favored than CO loss in energetic
collisions.

e Diagnostic Fragment (ngcontent-ng-c2699131324="" nghost-ng-c2339441298=""
class="inline ng-star-inserted">

105): The benzoyl cation
. A high abundance of this ion confirms the presence of the benzoyl group intact.[1]

» Pyridine Core (ngcontent-ng-c2699131324=""_nghost-ng-c2339441298="" class="inline ng-
star-inserted">

123): The complementary fragment

Validation Check: If the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298=""
class="inline ng-star-inserted">

105 peak is absent or weak, suspect the benzoyl group is not attached to the aromatic ring
(e.g., ester linkage isomer).

Vibrational Spectroscopy (FT-IR)[1][3]

Objective: Differentiate the two carbonyl environments (Amide vs. Ketone).

In the solid state, 4-Benzoyl-2-pyridinecarboxamide exhibits strong intermolecular hydrogen
bonding, which shifts vibrational frequencies.[1]
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. Expected Frequency .
Functional Group ( 1 Structural Insight
cm-

Doublet indicates a primary
NHz Stretch 3400 (asym), 3180 (sym) amide.[1] Broadening indicates
H-bonding.[1]

The amide carbonyl is typically
Amide | (C=0) 1690 - 1710 higher in frequency than the
conjugated ketone.[1]

Conjugation with two aromatic

rings (Phenyl and Pyridine)

Benzoyl (C=0) 1650 - 1665
lowers the wavenumber
significantly.[1]
o Characteristic "breathing"
C=N (Pyridine) 1580 - 1600

mode of the pyridine ring.[1]

Protocol Tip: If the two carbonyl peaks overlap into a single broad band at 1680 cm™1, utilize
Raman spectroscopy.[1] The symmetric nature of the benzoyl moiety often results in a higher
Raman cross-section, resolving the ketone distinct from the amide.[1]

Nuclear Magnetic Resonance (NMR) Elucidation

Objective: Unambiguous assignment of the regiochemistry (2,4-substitution).

*H NMR (DMSO-ds, 400 MHz)

The pyridine protons provide the definitive fingerprint.[1]

e H-6 (Pyridine):ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-
star-inserted">

~8.7-8.8 ppm (Doublet,
Hz).

o Reasoning: Most deshielded due to proximity to the electronegative Nitrogen.[1]
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e H-3 (Pyridine):ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-
star-inserted">

~8.2-8.4 ppm (Singlet or very small Doublet,
Hz).

o Reasoning: Located between the amide (C2) and benzoyl (C4).[1] The lack of a large
ortho-coupling (hgcontent-ng-c2699131324=""_nghost-ng-c2339441298="" class="inline
ng-star-inserted">

Hz) confirms it is isolated from H-5/H-6. This is the critical signal for confirming 2,4-
substitution.

e H-5 (Pyridine):ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-
star-inserted">

~7.8 ppm (Doublet of Doublets).
o Reasoning: Couplings to H-6 (
Hz) and H-3 (
Hz).

o Amide NHz: Two broad singlets at ngcontent-ng-c2699131324=""_nghost-ng-
€2339441298="" class="inline ng-star-inserted">

~7.7 and
~8.2 ppm.

o Reasoning: Restricted rotation around the C-N bond creates non-equivalent protons.[1]

13C NMR & 2D Correlation

To validate the carbon skeleton, perform an HMBC (Heteronuclear Multiple Bond Coherence)
experiment.[1]

» Key Correlation: Look for a cross-peak between the H-3 singlet and two carbonyl carbons.[1]
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o If H-3 correlates to both the Amide C=0 (~165 ppm) and Benzoyl C=0 (~194 ppm), the
2,4-substitution is confirmed.[1]

o In a 2,5-isomer, H-3 would only correlate strongly to the Amide C=0 and C-4/C-5, not the
benzoyl ketone.[1]

Confirmation Logic

H-3 Proton

(Singlet/Meta-doublet)

HMBC (3-bond) \HMBC (3-bond)

Amide Carbonyl Benzoyl Carbonyl

(~165 ppm) (~194 ppm)

Click to download full resolution via product page

Figure 2: HMBC correlations required to confirm the position of the central proton.

Solid-State Analysis & Polymorphism[1]

For drug development, the solid form is as critical as the chemical structure.[1] Primary amides

are notorious for polymorphism due to their ability to form different hydrogen-bond networks
(e.g., dimers vs. catemers).[1]

X-Ray Powder Diffraction (XRPD)[1]

e Method: Transmission or Reflection mode, Cu Kngcontent-ng-c2699131324="" _nghost-ng-
€2339441298="" class="inline ng-star-inserted">

radiation.

» Risk Assessment: If the synthesis involves recrystallization from solvents with different
polarities (e.g., Ethanol vs. Toluene), screen for polymorphs.[1]
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o Expected Packing: Pyridinecarboxamides typically form Centrosymmetric dimers via
ngcontent-ng-c2699131324=""_nghost-ng-c2339441298="" class="inline ng-star-inserted">

amide-to-amide hydrogen bonds, or chains via amide-to-pyridine nitrogen interactions.

Self-Validating Check: If the melting point varies by >2°C between batches, perform DSC
(Differential Scanning Calorimetry). A sharp endotherm followed by an exotherm indicates a
polymorphic transition.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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